1-(Phenylthio)propan-2-amine hydrochloride
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Overview
Description
1-(phenylsulfanyl)propan-2-amine hydrochloride is a sulfur-containing compound that has gained significant attention due to its diverse applications in scientific research. It is commonly used as a precursor or intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(phenylsulfanyl)propan-2-amine hydrochloride can be achieved through various methods. One common approach involves the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. This method utilizes transaminases (TAs) as biocatalysts to convert prochiral ketones into the desired amine derivatives. The reaction conditions typically involve immobilized whole-cell biocatalysts with ®-transaminase activity, achieving high conversion rates and enantiomeric excess .
Industrial Production Methods
Industrial production of 1-(phenylsulfanyl)propan-2-amine hydrochloride often involves large-scale chemical synthesis using optimized reaction conditions. The use of transaminases in an industrial setting offers an environmentally and economically attractive method for producing pharmaceutically relevant compounds .
Chemical Reactions Analysis
Types of Reactions
1-(phenylsulfanyl)propan-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring or the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted amines. These products have diverse applications in pharmaceuticals and organic synthesis.
Scientific Research Applications
1-(phenylsulfanyl)propan-2-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor or intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a building block for drug development.
Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(phenylsulfanyl)propan-2-amine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use and the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(phenylsulfanyl)propan-2-amine hydrochloride include other sulfur-containing amines and phenylpropan-2-amine derivatives. Some examples include:
- 1-(phenylsulfanyl)ethan-2-amine
- 1-(phenylsulfanyl)butan-2-amine
- 1-(phenylsulfanyl)pentan-2-amine
Uniqueness
1-(phenylsulfanyl)propan-2-amine hydrochloride is unique due to its specific structure and the presence of the phenylsulfanyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C9H14ClNS |
---|---|
Molecular Weight |
203.73 g/mol |
IUPAC Name |
1-phenylsulfanylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H13NS.ClH/c1-8(10)7-11-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H |
InChI Key |
VOPKQTUUTACBSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
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